molecular formula C7H15N3O B13124602 4-Ethylpiperazine-1-carboxamide

4-Ethylpiperazine-1-carboxamide

Cat. No.: B13124602
M. Wt: 157.21 g/mol
InChI Key: WKRXPJVFLDWSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperazine-1-carboxamide typically involves the reaction of ethylamine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-1-carboxamide
  • 4-Propylpiperazine-1-carboxamide
  • 4-Butylpiperazine-1-carboxamide

Uniqueness

4-Ethylpiperazine-1-carboxamide is unique due to its specific ethyl substituent, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives. The ethyl group enhances its hydrophobicity and may influence its binding affinity to molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3,(H2,8,11)

InChI Key

WKRXPJVFLDWSFL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.